Product packaging for 3'-Hydroxy-e,e-caroten-3-one(Cat. No.:CAS No. 140460-59-9)

3'-Hydroxy-e,e-caroten-3-one

Cat. No.: B232727
CAS No.: 140460-59-9
M. Wt: 566.9 g/mol
InChI Key: OTHWKRBAHPOBSP-DKLMTRRASA-N
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Description

In Aquatic Organisms

Detailed stereochemical analysis of the carotenoids in the integuments of the tilapia (Tilapia nilotica) has led to the identification of several carotenoids, including specific stereoisomers of 3'-Hydroxy-ε,ε-caroten-3-one. jst.go.jp A re-examination of the fish's carotenoid content using advanced methods revealed the presence of (3R, 6R, 6'S)-3-hydroxy-ε,ε-caroten-3'-one and (3R, 6R, 6'R)-3-hydroxy-ε,ε-caroten-3'-one. jst.go.jp These compounds were found alongside other carotenoids like various isomers of tunaxanthin, lutein (B1675518), zeaxanthin (B1683548), and rhodoxanthin. jst.go.jp

Identification in Plant Species

The methanolic leaf extract of Cassia auriculata Linn, a plant used in traditional medicine, has been analyzed for its phytochemical composition. nanobioletters.comresearchgate.net Through High-Resolution Liquid Chromatography-Mass Spectrometry (HR-LCMS), a comprehensive profile of 85 compounds was revealed. nanobioletters.comresearchgate.net Among these identified phytochemicals was a compound listed as 3-cis-Hydroxy-b,e-Caroten-3'-one . nanobioletters.com This identification points to the presence of a geometric isomer of the core compound in this plant species. nanobioletters.comfoodb.ca

Observation in Microbial Organisms

In the commercially significant cyanobacterium Arthrospira platensis NIES-39, molecular identification of its carotenoids has been performed. nih.govoup.com While the major carotenoid is β-carotene, the analysis also detected trace amounts of the related ketocarotenoid 3'-hydroxyechinenone (B211818) . nih.govoup.com Similarly, analysis of spray-dried Spirulina maxima, a closely related cyanobacterium, also detected 3'-hydroxyechinenone, where it constituted 7-11% of the total carotenoids in the sample dried at a lower temperature. jst.go.jp 3'-Hydroxyechinenone is a related, but structurally distinct, compound from 3'-Hydroxy-ε,ε-caroten-3-one.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C40H54O2 B232727 3'-Hydroxy-e,e-caroten-3-one CAS No. 140460-59-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

140460-59-9

Molecular Formula

C40H54O2

Molecular Weight

566.9 g/mol

IUPAC Name

4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-(4-hydroxy-2,6,6-trimethylcyclohex-2-en-1-yl)-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethylcyclohex-2-en-1-one

InChI

InChI=1S/C40H54O2/c1-29(17-13-19-31(3)21-23-37-33(5)25-35(41)27-39(37,7)8)15-11-12-16-30(2)18-14-20-32(4)22-24-38-34(6)26-36(42)28-40(38,9)10/h11-26,35,37-38,41H,27-28H2,1-10H3/b12-11+,17-13+,18-14+,23-21+,24-22+,29-15+,30-16+,31-19+,32-20+

InChI Key

OTHWKRBAHPOBSP-DKLMTRRASA-N

SMILES

CC1=CC(CC(C1C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2C(=CC(=O)CC2(C)C)C)C)C)(C)C)O

Isomeric SMILES

CC1=CC(CC(C1/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C2C(=CC(=O)CC2(C)C)C)/C)/C)(C)C)O

Canonical SMILES

CC1=CC(CC(C1C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2C(=CC(=O)CC2(C)C)C)C)C)(C)C)O

physical_description

Solid

Synonyms

3'-hydroxy-e,e-caroten-3-one

Origin of Product

United States

Isomeric Forms and Stereochemical Variants

3'-Hydroxy-ε,ε-caroten-3-one, like many carotenoids, can exist in various isomeric forms. These include stereoisomers, which have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms, and geometric isomers (cis/trans or E/Z), which differ in the arrangement of substituent groups with respect to a double bond. umd.edu

Research has identified several specific isomers of this compound in nature. In the fish Tilapia nilotica, two distinct stereoisomers were identified:

(3R, 6R, 6'S)-3-hydroxy-ε,ε-caroten-3'-one jst.go.jp

(3R, 6R, 6'R)-3-hydroxy-ε,ε-caroten-3'-one jst.go.jp

In the plant Cassia auriculata, a geometric isomer, 3-cis-Hydroxy-b,e-Caroten-3'-one , was reported. nanobioletters.comresearchgate.net

Furthermore, 3'-Hydroxy-ε,ε-caroten-3-one has been identified as an oxidative metabolite of lutein (B1675518) in both humans and mice. carotenoidsociety.orgresearchgate.net Following dietary supplementation with lutein esters in mice, 3'-hydroxy-ε,ε-caroten-3-one was found to be one of the predominant carotenoids in plasma and tissues, alongside ε,ε-carotene-3,3'-dione. researchgate.net This metabolic link suggests that the stereochemistry of the resulting 3'-Hydroxy-ε,ε-caroten-3-one is derived from the parent lutein molecule.

Table 1: Identified Natural Isomers of 3'-Hydroxy-ε,ε-caroten-3-one

Isomer Name Type Source Organism
(3R, 6R, 6'S)-3-hydroxy-ε,ε-caroten-3'-one Stereoisomer Tilapia nilotica jst.go.jp
(3R, 6R, 6'R)-3-hydroxy-ε,ε-caroten-3'-one Stereoisomer Tilapia nilotica jst.go.jp
3-cis-Hydroxy-b,e-Caroten-3'-one Geometric Isomer Cassia auriculata Linn nanobioletters.comresearchgate.net

Biosynthesis and Metabolic Pathways

Enzymatic Transformations from Precursor Carotenoids

In mammals, the liver possesses significant oxidative activity that converts dietary xanthophylls with a 3-hydroxy β-end group into corresponding keto-carotenoids. nih.gov This transformation is a key process in the metabolic fate of these pigments and leads to the formation of compounds such as 3'-Hydroxy-ε,ε-caroten-3-one.

Lutein (B1675518) serves as a primary precursor for the endogenous formation of 3'-Hydroxy-ε,ε-caroten-3-one. Studies utilizing mouse liver fractions have demonstrated that lutein undergoes enzymatic oxidation to yield this keto-carotenoid. nih.gov The process is not a single-step conversion but involves an intermediate product. Initially, lutein is oxidized to (3′R,6′R)-3′-hydroxy-β,ε-caroten-3-one, which accumulates in the early stages of the reaction. This intermediate is then isomerized to form the more stable (6RS,3′R,6′R)-3′-hydroxy-ε,ε-caroten-3-one. nih.gov This indicates a preferential oxidation pathway where the 3-hydroxy β-end group of lutein is converted into a 3-oxo ε-end group via a 3-oxo β-end group intermediate. nih.gov Research on human and monkey retinas has also identified 3-hydroxy-β,ε-caroten-3'-one as a major oxidation product of lutein, further supporting this metabolic pathway. nih.govarvojournals.org

Table 1: Key Intermediates in the Oxidation of Lutein

Precursor Intermediate Product Final Product
Lutein (3′R,6′R)-3′-hydroxy-β,ε-caroten-3-one (6RS,3′R,6′R)-3′-hydroxy-ε,ε-caroten-3-one

The conversion of lutein to 3'-Hydroxy-ε,ε-caroten-3-one is fundamentally an oxidative-reductive process. nih.govarvojournals.org These reactions involve the transfer of electrons, leading to the modification of functional groups on the carotenoid structure. Specifically, the hydroxyl group (-OH) at the C3 position of the β-ring of lutein is oxidized to a keto group (=O). This transformation is a critical step in the formation of various keto-carotenoids found in animal tissues. nih.gov Evidence from human ocular tissues suggests that lutein, zeaxanthin (B1683548), and their metabolites can be interconverted through a series of such oxidation-reduction reactions, highlighting the dynamic nature of carotenoid metabolism in the body. nih.govarvojournals.orgarvojournals.org

The enzymatic oxidation of lutein in mammalian liver is dependent on specific co-factors. In vitro studies have shown that the conversion of lutein to its keto-metabolites in the postmitochondrial fraction of mouse liver requires the presence of the coenzyme nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+). nih.gov NAD+ acts as an oxidizing agent, accepting electrons during the conversion of the hydroxyl group to a keto group. This NAD+-dependent reaction underscores the integration of carotenoid metabolism with the central metabolic pathways of the cell, where NAD+ is a crucial coenzyme for numerous redox reactions. nih.gov

Zeaxanthin, a stereoisomer of lutein, is another dietary xanthophyll that can serve as a precursor for keto-carotenoid formation. Like lutein, zeaxanthin possesses 3-hydroxy β-end groups, making it a suitable substrate for the same oxidative enzymes. nih.gov

The metabolic pathway for zeaxanthin oxidation mirrors that of lutein. The hydroxyl groups on the β-rings of zeaxanthin are oxidized to form keto groups. nih.gov Studies have confirmed that incubating zeaxanthin with mouse liver postmitochondrial fractions results in the production of keto-carotenoids, including ε,ε-carotene-3,3′-dione and 3-hydroxy-β,ε-caroten-3′-one. nih.gov This demonstrates that the enzymatic machinery in mammals is not strictly specific to lutein but can act on other xanthophylls with similar structural features, namely the 3-hydroxy β-end group. nih.gov This shared metabolic fate suggests that dietary intake of both lutein and zeaxanthin contributes to the pool of their oxidative metabolites in the body. arvojournals.org

The enzymatic reactions that form 3'-Hydroxy-ε,ε-caroten-3-one—specifically the oxidation of a hydroxyl group to a keto group—are analogous to key steps in the biosynthesis of other important carotenoids in nature. A prominent example is the synthesis of astaxanthin (B1665798) from β-carotene, which is observed in various bacteria, algae, and plants. nih.govacs.org This multi-step process involves two critical types of enzymes:

β-carotene hydroxylase (CrtZ or CrtR): This enzyme introduces hydroxyl groups at the C3 and C3' positions of the β-ionone rings of β-carotene, producing zeaxanthin as an intermediate. nih.govresearchgate.netnih.gov

β-carotene ketolase (CrtW or BKT): This enzyme adds keto groups to the C4 and C4' positions of the β-ionone rings. nih.govasm.orgmdpi.com

The sequential action of these hydroxylases and ketolases results in a "metabolic grid" of intermediates, ultimately leading to astaxanthin. nih.gov This pathway, which involves both hydroxylation and ketolation, provides a broader biological context for the types of enzymatic activities involved in modifying carotenoid structures and producing the diverse range of xanthophylls found in nature. nih.govnih.gov

Table 2: Comparison of Enzymatic Activities

Process Substrate Key Enzyme Type Product Feature Example
3'-Hydroxy-ε,ε-caroten-3-one Formation Lutein/Zeaxanthin Dehydrogenase (Oxidase) Keto group at C3 Mammalian Liver Metabolism
Astaxanthin Biosynthesis β-Carotene Hydroxylase / Ketolase Hydroxyl group at C3, Keto group at C4 Algae/Bacteria Metabolism

Conversion from Zeaxanthin

Sites of Biotransformation in Organisms

The biotransformation of dietary carotenoids into 3'-Hydroxy-e,e-caroten-3-one and its related metabolites occurs in specific tissues, highlighting the localized nature of these metabolic pathways.

Mammalian Liver Tissue Metabolism

The mammalian liver is a primary site for the metabolism of carotenoids. Research has shown that the liver is capable of converting xanthophylls, such as lutein, into keto-carotenoids through oxidation. Specifically, studies involving mouse liver have demonstrated the transformation of lutein into this compound.

The metabolic process in the liver involves the preferential oxidation of the 3-hydroxy β-end group of lutein. This reaction is dependent on the presence of nicotinamide adenine dinucleotide (NAD+). The initial product of this oxidation is (3′R,6′R)-3′-hydroxy-β,ε-caroten-3-one, which is an intermediate that subsequently isomerizes to form (6RS,3′R,6′R)-3′-hydroxy-ε,ε-caroten-3-one. This indicates that the 3-hydroxy β-end group is converted to a 3-oxo ε-end group via a 3-oxo β-end group intermediate. While the specific enzymes catalyzing this oxidation in the liver have not been fully elucidated, the cytochrome P450 (CYP) family of enzymes is known to be involved in the metabolism of various xenobiotics and endogenous compounds, including carotenoids. nih.govowlstonemedical.com

Table 1: Metabolic Transformation of Lutein in Mammalian Liver

SubstratePrimary IntermediateFinal ProductCofactor
Lutein(3′R,6′R)-3′-hydroxy-β,ε-caroten-3-one(6RS,3′R,6′R)-3′-hydroxy-ε,ε-caroten-3-oneNAD+

Ocular Tissue Metabolism

In human ocular tissues, 3-hydroxy-β,ε-carotene-3′-one has been identified as a metabolite of the dietary carotenoids lutein and zeaxanthin. arvojournals.orgnih.gov The presence of this compound, along with other non-dietary by-products, suggests active metabolic processing of carotenoids within the eye. The transformations are thought to involve a series of oxidation-reduction and double-bond isomerization reactions. arvojournals.org

These metabolic conversions are significant as lutein and zeaxanthin are the primary components of the macular pigment, which plays a crucial role in protecting the retina from light-induced oxidative damage. The formation of metabolites like 3-hydroxy-β,ε-carotene-3′-one within ocular tissues underscores the dynamic state of carotenoids in the eye.

Table 2: Carotenoid Metabolites in Human Ocular Tissue

Dietary CarotenoidKey Metabolite Identified
Lutein3-hydroxy-β,ε-carotene-3′-one
Zeaxanthin3-hydroxy-β,ε-carotene-3′-one

Feather Follicles and Plumage-related Metabolism

In avian species, the vibrant yellow and red plumage of many birds is due to the presence of "canary xanthophylls," which include 3'-hydroxy-ε,ε-caroten-3-one. nih.gov These pigments are not directly obtained from the diet but are metabolically converted from ingested yellow carotenoids within the feather follicles. nih.govresearchgate.netresearchgate.net

The key enzyme responsible for this conversion is a carotenoid ketolase, which has been identified as a cytochrome P450 enzyme, specifically CYP2J19. nih.govresearchgate.net This enzyme catalyzes the oxidation of dietary carotenoids, leading to the formation of ketocarotenoids that are then deposited in the developing feathers. The expression of the CYP2J19 gene is significantly upregulated in the feather follicles of birds with red plumage compared to their yellow counterparts, providing strong evidence for its role in feather coloration. nih.gov This metabolic capability allows birds to create a diverse palette of colors from a limited range of dietary pigments.

Table 3: Key Enzyme in Feather Follicle Carotenoid Metabolism

Enzyme FamilySpecific EnzymeFunction
Cytochrome P450CYP2J19Carotenoid ketolase; converts dietary carotenoids to canary xanthophylls

Epimerization and Isomerization Pathways

The structural diversity of carotenoids is further enhanced by epimerization and isomerization reactions, which alter the stereochemistry and geometric configuration of the molecules.

Epimerization at the C3' position of lutein is a known metabolic pathway. Acid-catalyzed conditions can lead to the conversion of (3R,3'R,6'R)-lutein to an equimolar mixture of lutein and its epimer, (3R,3'S,6'R)-lutein (also known as 3'-epilutein). researchgate.net

Isomerization is a critical step in the hepatic metabolism of lutein to this compound. The initial oxidation product, (3′R,6′R)-3′-hydroxy-β,ε-caroten-3-one, undergoes isomerization to the more stable (6RS,3′R,6′R)-3′-hydroxy-ε,ε-caroten-3-one. This isomerization involves a shift of the double bond within the end group.

The cis/trans isomerization of the polyene chain of carotenoids can be influenced by factors such as light, heat, and acids. nih.gov These reactions can lead to the formation of various geometric isomers, which may have different physical and biological properties. The isomerization process often proceeds through a triplet-excited state, which has a lower activation energy for rotation around the carbon-carbon double bonds compared to the ground state. nih.govnih.gov

Biological Activities and Mechanistic Studies in Vitro and Non Human in Vivo Models

Cellular Differentiation Modulation

Cellular differentiation is a fundamental process where a less specialized cell becomes a more specialized cell type. wikipedia.org 3'-Hydroxy-e,e-caroten-3-one, an oxidative metabolite of lutein (B1675518), has been shown to modulate this process, specifically in the context of adipocyte formation. researchgate.nettandfonline.comtandfonline.com

Inhibition of Adipocyte Differentiation (3T3-L1 Cells)

Research utilizing the 3T3-L1 preadipocyte cell line, a standard model for studying adipogenesis, has demonstrated that this compound effectively inhibits the differentiation of these cells into mature adipocytes. researchgate.nettandfonline.com This inhibitory action is a key finding, as adipocyte differentiation is a critical process in the development of adipose tissue. sciepub.com

Impact on Triacylglycerol Production

A primary characteristic of mature adipocytes is the accumulation of lipids in the form of triacylglycerols. nih.govaocs.org Studies have shown that the treatment of 3T3-L1 cells with this compound leads to a significant inhibition of triacylglycerol production. researchgate.nettandfonline.comtandfonline.com This effect is directly linked to the halt in adipocyte differentiation, preventing the cellular machinery from synthesizing and storing these fat molecules. researchgate.nettandfonline.com

Structure-Activity Relationships (e.g., α,β-unsaturated carbonyl structure)

The specific chemical structure of this compound is crucial for its biological activity. The presence of an α,β-unsaturated carbonyl group in the 3-oxo ε-end group is considered a key factor in its ability to inhibit adipocyte differentiation. researchgate.nettandfonline.com This structural feature, which is not present in its precursor lutein, is believed to be responsible for the observed inhibitory effect on 3T3-L1 cells. tandfonline.com This suggests that the metabolic conversion of lutein to this keto-carotenoid is a critical step for activating this specific biological function. researchgate.nettandfonline.comresearchgate.net

Comparison with Precursor Carotenoids (e.g., Lutein)

When directly compared, this compound shows a starkly different effect than its dietary precursor, lutein. researchgate.nettandfonline.comtandfonline.com While the metabolite significantly inhibits the differentiation of 3T3-L1 cells into adipocytes, lutein itself does not exhibit this inhibitory activity. researchgate.nettandfonline.comtandfonline.com This finding underscores the importance of metabolic transformation for the biological actions of certain carotenoids. carotenoidsociety.orgmdpi.com The conversion of lutein's 3-hydroxy β-end group to the 3-oxo ε-end group of the metabolite appears to be the determining factor for the anti-adipogenic effect. tandfonline.com

Table 1: Comparative Effects on 3T3-L1 Adipocyte Differentiation

CompoundEffect on Adipocyte DifferentiationKey Structural FeatureReference
This compoundInhibitoryα,β-unsaturated carbonyl structure researchgate.net, tandfonline.com
Lutein (Precursor)No inhibitory effect3-hydroxy β-end group researchgate.net, tandfonline.com

Antioxidant Mechanisms and Free Radical Scavenging

Carotenoids are well-known for their antioxidant properties, which are largely attributed to their unique structure of conjugated double bonds. mdpi.comnih.gov

Singlet Oxygen Quenching Activity (General Carotenoid Context)

Carotenoids are exceptionally potent quenchers of singlet molecular oxygen (¹O₂), a highly reactive and damaging form of oxygen. nih.govjst.go.jpcapes.gov.br This quenching occurs through a physical process where the carotenoid absorbs the excess energy from the singlet oxygen molecule, dissipating it as heat and returning the oxygen to its harmless ground state. nih.govmdpi.com The rate at which carotenoids perform this function is significantly higher than that of other biological antioxidants like α-tocopherol. nih.gov The extended system of conjugated double bonds in the carotenoid backbone is the structural basis for this efficient energy transfer, making them a primary line of defense against oxidative damage caused by singlet oxygen. nih.govnih.gov

Protective Roles Against Oxidative Stress in the Macula

3'-Hydroxy-β,ε-caroten-3'-one has been identified in human retinal tissue, suggesting a potential role in the eye. researchgate.net The macula of the human retina is rich in the xanthophyll carotenoids lutein and zeaxanthin (B1683548), which are believed to protect against photooxidative damage that can lead to age-related macular degeneration (AMD). nih.govcarotenoidsociety.org One proposed protective mechanism is their function as antioxidants. carotenoidsociety.org The retina's high metabolic rate and constant exposure to light make it highly susceptible to oxidative stress. mdpi.com Oxidative damage to the retinal pigment epithelium (RPE) and photoreceptors is a key factor in the pathology of AMD. mdpi.comeyewiki.org

The presence of 3'-Hydroxy-β,ε-caroten-3'-one in the retina suggests it may be an intermediate in the metabolic pathway of lutein. researchgate.net Research on related carotenoids like lutein and zeaxanthin has shown they can activate the Nrf2 pathway, a key regulator of antioxidant defenses in human retinal pigment epithelial cells. frontiersin.org While direct studies on this compound's specific protective mechanisms in the macula are limited, its formation from lutein, a known macular antioxidant, points to its potential involvement in mitigating oxidative stress in this critical ocular tissue. researchgate.netmdpi.com

Modulation of Inflammatory Pathways

Investigations into the anti-inflammatory properties of this compound have revealed its potential to modulate key inflammatory pathways, including the inhibition of nitric oxide production and the predicted inhibition of pro-inflammatory cytokines.

Inhibition of Nitric Oxide Production and iNOS Expression (RAW264.7 Cells)

Studies using the murine macrophage cell line RAW264.7 have demonstrated the anti-inflammatory potential of carotenoid metabolites. When these cells are stimulated with lipopolysaccharide (LPS), they produce large amounts of nitric oxide (NO), a key inflammatory mediator, through the action of inducible nitric oxide synthase (iNOS). nih.govresearchgate.net The overproduction of NO by iNOS is associated with various inflammatory diseases. researchgate.net

Research has shown that certain keto-carotenoids can inhibit NO formation in LPS-stimulated RAW264.7 cells. nih.gov For instance, an oxidative metabolite of lutein, 3′-hydroxy-ε,ε-caroten-3-one, has been shown to affect cellular processes, although specific data on its direct inhibition of NO in RAW264.7 cells is part of a broader investigation into lutein metabolites. researchgate.net The general mechanism involves the suppression of iNOS expression, thereby reducing the production of NO. nih.gove-dmj.org This suggests that this compound may contribute to anti-inflammatory responses by targeting the iNOS/NO pathway.

Table 1: Effect of Carotenoid Metabolites on Nitric Oxide (NO) Production in LPS-Stimulated RAW264.7 Cells

CompoundConcentrationNO Production InhibitionReference
Keto-carotenoids (general)VariesSignificant inhibition of NO formation nih.gov
Plant Extracts (containing various compounds)100 µg/mLPotent inhibitory activity researchgate.net
Lutein MetabolitesNot specifiedImplicated in cellular differentiation inhibition researchgate.net

In Silico Prediction of Pro-Inflammatory Cytokine Inhibition (IL-1β, IL-6, TNF-α)

In silico studies have been employed to predict the interaction of various phytochemicals, including carotenoids, with key pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α). nanobioletters.com These cytokines are central to the inflammatory cascade and are implicated in a wide range of inflammatory diseases. nanobioletters.commdpi.com

Table 2: In Silico Docking Results of Phytochemicals with Pro-Inflammatory Cytokines

Phytochemical ScreenedTarget CytokinePredicted ActivityReference
85 Phytochemicals (including 3-cis-Hydroxy-b,e-Caroten-3'-one)IL-1β, IL-6, TNF-αPotential inhibition based on binding energy nanobioletters.com
Various CarotenoidsTNF-αPotential to block TNF-α-hTNFR1 interaction plos.org

Interaction with Proteins

The interaction of carotenoids with proteins is crucial for their function in biological systems. These interactions can influence the photophysical properties of the carotenoid, which is particularly relevant for photoprotective mechanisms.

Binding to Photoprotective Proteins (e.g., Orange Carotenoid Protein in Cyanobacteria, for related compounds)

In cyanobacteria, the Orange Carotenoid Protein (OCP) plays a vital role in photoprotection by binding a single keto-carotenoid molecule, such as 3'-hydroxyechinenone (B211818) or canthaxanthin (B1668269). acs.orgmdpi.com The OCP is a water-soluble protein that becomes photoactivated by blue-green light, triggering a conformational change that allows it to dissipate excess light energy and protect the photosynthetic apparatus from damage. wikipedia.orgnih.gov The carotenoid is non-covalently bound between the N-terminal and C-terminal domains of the protein. core.ac.uk

The binding of the carotenoid to the OCP is essential for its photoactive function. mdpi.com Upon light absorption, the carotenoid undergoes structural changes, leading to the conversion of the inactive orange form (OCPO) to the active red form (OCPR). mdpi.comnih.gov This active form can then interact with the phycobilisome, the primary light-harvesting antenna in cyanobacteria, to quench excess energy. wikipedia.org While this compound itself has not been explicitly studied in the context of OCP, the well-documented interactions of structurally similar keto-carotenoids provide a valuable model for understanding how it might bind to and function within a protein matrix. acs.orgmdpi.com

Influence on Photophysical Properties (e.g., excited state lifetimes, energy)

The binding of a carotenoid to a protein can significantly alter its photophysical properties. For instance, when 3'-hydroxyechinenone (hECN) binds to the OCP, its S1 (lowest excited singlet state) energy increases from 14,300 cm-1 in organic solvent to 14,700 cm-1. nih.gov This change is attributed to the protein environment twisting the conjugated carbonyl group of the carotenoid into an s-trans conformation. nih.gov However, upon photoactivation of the OCP, the S1 energy of the bound hECN decreases to 14,000 cm-1, indicating substantial changes in the vicinity of the carbonyl group. nih.gov

Similarly, studies with canthaxanthin bound to helical carotenoid proteins (HCPs), which are related to OCP domains, show that protein binding shortens the S1 lifetime compared to the carotenoid in solution. acs.org This is a result of an increased effective conjugation length due to the twisting of one of the terminal rings into an s-trans configuration. acs.org These findings demonstrate that the protein environment fine-tunes the excited state dynamics of the bound carotenoid, which is fundamental to its biological function, such as energy dissipation in photoprotection. royalsocietypublishing.org

Table 3: Influence of Protein Binding on Carotenoid Photophysical Properties

CarotenoidProteinPropertyChange upon BindingReference
3'-hydroxyechinenone (hECN)Orange Carotenoid Protein (OCP)S1 EnergyIncreased from 14,300 cm-1 to 14,700 cm-1 nih.gov
CanthaxanthinHelical Carotenoid Proteins (HCPs)S1 LifetimeShortened from 4.5 ps to 3.5 ps acs.org
meso-zeaxanthinXanthophyll-Binding Protein (XBP)S1 LifetimeIncreased from 9 ps to 12 ps nih.gov
Conformational Changes and Spectroscopic Alterations

The photophysical properties of this compound, also known as 3'-hydroxyechinenone (hECN), are significantly influenced by its molecular conformation. These properties are particularly altered when the molecule is non-covalently bound within a protein, such as the Orange Carotenoid Protein (OCP) found in cyanobacteria. acs.org The OCP serves as an ideal in vitro model for studying the effects of environmental interactions on the carotenoid's structure and spectroscopic behavior. acs.org

In solution, this compound is presumed to exist with a degree of conformational disorder. acs.org However, when it binds to the OCP, it is locked into a specific conformation. acs.org This binding induces a notable conformational change in the carotenoid, resulting in an extension of the effective length of its conjugated polyene system. acs.org This structural alteration is a key determinant of the subsequent changes observed in its spectroscopic properties. acs.org

One of the most significant spectroscopic consequences of this protein-induced conformational change is the alteration of the carotenoid's excited state dynamics. acs.orgnih.gov The lifetime of the first excited singlet state (S1) is dramatically shortened upon binding to the OCP. acs.org Furthermore, research conducted at 77 K on both the inactive (orange) and active (red) forms of OCP reveals that each state consists of two subpopulations of the bound carotenoid, each with distinct photophysical properties. researchgate.netacs.org In the inactive OCP, the S1 state lifetimes are 5.2 ps and 11 ps, whereas in the light-activated form, these lifetimes are reduced to 3.2 ps and 7.1 ps. researchgate.netacs.org This shortening of the excited state lifetime confirms that the conformational change upon activation leads to a lengthening of the carotenoid's effective conjugation. acs.org

The conformational change and hydrogen bonding via the carbonyl group of this compound within the OCP also lead to the stabilization and population of an intramolecular charge-transfer (ICT) state. acs.org This ICT state is not observed when the molecule is in solution, regardless of solvent polarity. acs.org The appearance of the ICT state is a direct result of the specific protein-carotenoid interactions. acs.org Studies have shown that excitation of the photoactivated OCP populates new carotenoid excited states, one of which has a pronounced ICT character and a very short lifetime of approximately 0.6 ps. nih.gov The OCP functions as a light-powered molecular switch, modulating its spectroscopic properties in response to light, with the ICT state playing a crucial role in its function as an energy dissipator. nih.gov

These findings are supported by transient absorption spectroscopy, which identifies distinct photoproduct intermediates following photoactivation. acs.org The process is initiated by the disruption of hydrogen bonds between the carotenoid's keto group and amino acid residues (specifically Tyrosine and Tryptophan) within the protein, leading to structural changes and the eventual translocation of the carotenoid within the protein complex. acs.orgrcsb.orgrsc.org

The table below summarizes the key spectroscopic alterations of this compound in different states based on research findings.

Table 1: Spectroscopic Properties of this compound

Property In Solution Inactive OCP (Orange) Active OCP (Red)
S1 State Lifetime (at 77 K) ~6.5 ps acs.org 5.2 ps and 11.0 ps acs.org 3.2 ps and 7.1 ps acs.org
S1 State Energy (at 77 K) Not specified 13,750 cm⁻¹ acs.org 12,300 cm⁻¹ acs.org

| Intramolecular Charge-Transfer (ICT) State | Not observed acs.org | Present acs.org | Pronounced ICT character nih.gov |

Chemical Synthesis and Derivatization Approaches

Laboratory Synthesis Methods

Laboratory preparation of 3'-Hydroxy-ε,ε-caroten-3-one and related carotenoids can be achieved through total synthesis, which builds the molecule from smaller, simpler precursors, or semi-synthesis, which modifies a closely related natural product.

The total synthesis of complex carotenoids like 3'-Hydroxy-ε,ε-caroten-3-one is a significant challenge, typically achieved by a building-block strategy. These syntheses often involve the coupling of key fragments (end groups) with a central polyene chain piece. While a specific total synthesis for 3'-Hydroxy-ε,ε-caroten-3-one is not prominently detailed in the literature, the general methodologies for related xanthophylls such as lutein (B1675518) and zeaxanthin (B1683548) are well-established. iupac.org

These synthetic routes commonly utilize reactions like the Wittig reaction or the Horner–Wadsworth–Emmons (HWE) reaction to form the carbon-carbon double bonds of the polyene chain. acs.orgiupac.org For instance, the synthesis of (3R,3'R)-zeaxanthin has been accomplished by condensing a C15-phosphonium salt with a C10-dialdehyde. lipidbank.jp Similarly, the synthesis of capsorubin, a carotenoid with five-membered rings, was achieved through an aldol (B89426) condensation of a cyclopentyl ketone derivative with crocetindial. scielo.br The synthesis of optically active carotenoids requires the use of enantiomerically pure starting materials or the introduction of chirality through stereoselective reactions. iupac.orgrsc.orgrsc.org

Semi-synthetic methods, which modify abundant natural carotenoids, are a more common and practical approach for obtaining 3'-Hydroxy-ε,ε-caroten-3-one. The primary precursor for this compound is lutein ((all-E,3R,3'R,6'R)-β,ε-carotene-3,3'-diol), a widely available xanthophyll. researchgate.net The synthesis involves the selective oxidation of the hydroxyl group at the C-3' position of the ε-ring.

Several oxidizing agents can be employed for this transformation:

Nickel Peroxide (NiO₂): The oxidation of lactucaxanthin (B1234549) ((3R,6R,3′R,6′R)-ε,ε-carotene-3,3′-diol) with nickel peroxide has been used to prepare (6R,3′R,6′R)-3′-hydroxy-ε,ε-caroten-3-one. researchgate.net Similarly, oxidation of lutein with nickel peroxide can yield 3'-oxolutein (an alternative name for the target compound). researchgate.net

Manganese Dioxide (MnO₂): Chemical oxidation of the 3'-hydroxy group of lutein with MnO₂ is reported to produce 3'-hydroxy-β,ε-caroten-3'-one in good yields. researchgate.net

Oppenauer Oxidation: The Oppenauer oxidation is a gentle and selective method for oxidizing secondary alcohols to ketones using an aluminum alkoxide catalyst (like aluminum isopropoxide) in the presence of a ketone (like acetone) as a hydride acceptor. wikipedia.orgbyjus.com This method is particularly useful for substrates with other sensitive functional groups. wikipedia.orgalfa-chemistry.com It has been successfully applied to the oxidation of lutein to produce 3'-hydroxy-β,ε-caroten-3'-one. researchgate.net The reaction is the reverse of the Meerwein-Ponndorf-Verley (MPV) reduction. byjus.comthermofisher.cn

MethodPrecursorReagent(s)ProductReference
Semi-synthesis (Oxidation)LactucaxanthinNickel Peroxide (NiO₂)(6R,3′R,6′R)-3′-hydroxy-ε,ε-caroten-3-one researchgate.net
Semi-synthesis (Oxidation)LuteinManganese Dioxide (MnO₂)3'-Hydroxy-β,ε-caroten-3'-one researchgate.net
Semi-synthesis (Oppenauer Oxidation)LuteinAluminum alkoxide, Acetone3'-Hydroxy-β,ε-caroten-3'-one researchgate.net

Stereoselective Synthesis and Isomer Preparation

The stereochemistry of 3'-Hydroxy-ε,ε-caroten-3-one is complex due to multiple chiral centers. The preparation of specific stereoisomers is crucial for studying their biological activities and metabolic pathways.

Research has shown that different stereoisomers can be prepared or isolated. For example, the oxidation of lactucaxanthin ((3R,6R,3′R,6′R)-ε,ε-carotene-3,3′-diol) with nickel peroxide yields the specific isomer (6R,3′R,6′R)-3′-hydroxy-ε,ε-caroten-3-one. researchgate.net

Furthermore, isomers can be separated using advanced chromatographic techniques. Using a chiral HPLC column, researchers have successfully separated two isomers from a mixture:

(6S,3′R,6′R)-3′-hydroxy-ε,ε-caroten-3-one

(6R,3′R,6′R)-3′-hydroxy-ε,ε-caroten-3-one researchgate.net

This separation was critical in identifying the specific isomers formed during the metabolism of lutein in mouse liver. researchgate.net The stereoselective synthesis of carotenoids often relies on using enantiopure building blocks derived from the "chiral pool" or created through asymmetric synthesis. iupac.orgscielo.br

StereoisomerPreparation/Isolation MethodReference
(6R,3′R,6′R)-3′-hydroxy-ε,ε-caroten-3-oneSemi-synthesis from lactucaxanthin researchgate.net
(6S,3′R,6′R)-3′-hydroxy-ε,ε-caroten-3-oneSeparated from metabolic mixture via chiral HPLC researchgate.net
(6R,3′R,6′R)-3′-hydroxy-ε,ε-caroten-3-oneSeparated from metabolic mixture via chiral HPLC researchgate.net

Preparation of Labeled Variants for Research

Isotopically labeled compounds are indispensable tools for studying the absorption, metabolism, and biological functions of carotenoids in living organisms. researchgate.netomu.edu.tr The preparation of labeled variants of 3'-Hydroxy-ε,ε-caroten-3-one or its precursors, like lutein, allows researchers to trace the molecule's fate within a biological system with high precision and sensitivity. researchgate.net

Stable isotopes, such as Carbon-13 (¹³C) and Deuterium (²H), are commonly used for labeling carotenoids. omu.edu.trnih.gov A primary method for producing labeled carotenoids is through intrinsic labeling. This involves growing plants or microorganisms in an environment where a key nutrient is isotopically enriched. For example, kale has been grown in an atmosphere containing ¹³C-labeled carbon dioxide (¹³CO₂) to produce intrinsically labeled ¹³C-lutein and ¹³C-β-carotene. acs.orgnih.gov

These labeled carotenoids can then be administered in research studies, and their appearance and the appearance of their metabolites can be tracked in plasma and tissues using techniques like liquid chromatography-mass spectrometry (LC-MS). nih.govacs.org This approach has been instrumental in quantifying the bioavailability and bioconversion of dietary carotenoids to vitamin A. researchgate.netnih.gov While the direct synthesis of labeled 3'-Hydroxy-ε,ε-caroten-3-one is not specifically detailed, it could be produced semi-synthetically from labeled precursors like ¹³C-lutein obtained through these biosynthetic methods.

Analytical Methodologies for Research and Characterization

Chromatographic Separation Techniques

Chromatographic methods are fundamental to isolating 3'-Hydroxy-e,e-caroten-3-one from intricate mixtures, such as extracts from biological tissues or reaction mixtures. High-Performance Liquid Chromatography (HPLC) stands out as the premier technique for this purpose, offering high resolution and sensitivity.

High-Performance Liquid Chromatography (HPLC)

HPLC is extensively used for the separation, identification, and quantification of this compound in various samples, including fruits, vegetables, and human plasma. scispace.com The selection of the HPLC column is a critical factor, with both normal-phase and reversed-phase columns being utilized depending on the specific separation requirements. For instance, a C18 reversed-phase column under gradient conditions can effectively separate carotenoids from complex extracts. scispace.com The technique has been successfully applied to identify this compound in human and monkey retinas, where it is considered a minor carotenoid. arvojournals.orgarvojournals.org

The versatility of HPLC allows for its application in diverse research contexts, from analyzing the carotenoid profiles of foods to studying the metabolic transformations of carotenoids in biological systems. scispace.comarvojournals.org For example, HPLC analysis of extracts from mice fed lutein (B1675518) revealed the accumulation of its oxidative metabolites, including this compound. researchgate.net

Due to the presence of multiple chiral centers, this compound can exist as several diastereomers. Normal-phase HPLC is a particularly effective method for separating these structurally similar isomers. researchgate.net For instance, a cyanopropyl column has been used in normal-phase HPLC to separate this compound from its precursor, lutein, in reaction mixtures. researchgate.net

Furthermore, chiral HPLC is indispensable for the resolution of specific stereoisomers. This technique employs a chiral stationary phase to differentiate between enantiomers and diastereomers. nih.gov A chiral column, such as one with a tris-3,5-dimethylphenylcarbamate derivative of amylose, can separate the optical isomers of carotenoids. researchgate.netresearchgate.net Specifically, this compound isolated from various sources, including incubation mixtures of lutein with mouse liver fractions and extracts from mice fed lutein, has been successfully separated into its diastereomers using chiral HPLC. researchgate.netnih.gov For example, two diastereomers, (6S,3′R,6′R)-3′-hydroxy-ε,ε-caroten-3-one and (6R,3′R,6′R)-3′-hydroxy-ε,ε-caroten-3-one, were resolved using a chiral column with a mobile phase of n-hexane, dichloromethane, and ethanol. nih.gov

The ability to separate these diastereomers is crucial for understanding the stereospecificity of metabolic pathways involving carotenoids.

In conjunction with HPLC, UV/Visible (UV/Vis) spectroscopy serves as a primary detection method. The characteristic chromophore of carotenoids results in strong absorption in the visible range, allowing for sensitive and specific detection. scispace.comnih.gov The UV/Vis spectrum of this compound exhibits absorption maxima (λmax) that are indicative of its conjugated polyene system. In diethyl ether, the λmax values are 417, 439, and 468 nm. lipidbank.jp The spectrum shows a hypochromic shift compared to its precursor lutein, which is consistent with the loss of one double bond in the conjugated system upon oxidation. nih.gov This spectral signature, combined with the retention time from the HPLC separation, provides a reliable method for the tentative identification and quantification of the compound. scispace.comnih.gov

Spectroscopic Characterization

Following isolation by chromatographic techniques, spectroscopic methods are employed for the definitive structural elucidation of this compound. Mass spectrometry and nuclear magnetic resonance spectroscopy are the most powerful tools for this purpose.

Mass Spectrometry (MS, HR-MS)

Mass spectrometry provides crucial information about the molecular weight and elemental composition of the compound. High-Resolution Mass Spectrometry (HR-MS) is particularly valuable for determining the precise elemental formula. The identity of this compound has been confirmed through HR-MS analysis, which showed an [M+Na]⁺ ion at m/z 589.4011, corresponding to the calculated value of 589.4016 for the molecular formula C₄₀H₅₄O₂Na. nih.gov Similarly, another study identified the compound based on a high-resolution MS value of m/z 565.4035 [M+H]⁺ (calculated for C₄₀H₅₃O₂: 565.4040). researchgate.net This high degree of accuracy in mass measurement is essential for unambiguously identifying the compound in complex biological samples.

Table 1: High-Resolution Mass Spectrometry Data for this compound

Ionization ModeObserved m/zCalculated m/zMolecular FormulaSource
[M+Na]⁺589.4011589.4016C₄₀H₅₄O₂Na nih.gov
[M+H]⁺565.4035565.4040C₄₀H₅₃O₂ researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. Both ¹H and ¹³C NMR are used to definitively identify this compound. researchgate.netnih.gov The ¹H NMR spectrum reveals the chemical environment of each proton, while the ¹³C NMR spectrum provides information about each carbon atom in the molecule. bhu.ac.inuobasrah.edu.iq The chemical shifts and coupling constants observed in the NMR spectra allow for the assignment of all protons and carbons in the structure, confirming the connectivity of the atoms and the stereochemistry of the molecule. nih.gov The analysis of NMR data, often in conjunction with two-dimensional NMR techniques like COSY and NOESY, enables the complete and unambiguous assignment of the structure of this compound. yale.edu

Chemical Derivatization for Analysis and Characterization

Chemical derivatization is a strategy employed to enhance the analytical properties of a molecule or to confirm the presence of specific functional groups. In carotenoid research, derivatization can facilitate separation, improve detection, and aid in structural elucidation. mdpi.com

A common derivatization reaction for carotenoids containing hydroxyl groups is acetylation. unand.ac.id This reaction involves treating the carotenoid with acetic anhydride (B1165640) in the presence of a base like pyridine. unand.ac.id Primary and secondary hydroxyl groups are readily acetylated under these conditions, while tertiary hydroxyls are not. unand.ac.id

For this compound, the secondary hydroxyl group at the 3'-position can be acetylated. This modification alters the polarity of the molecule, which in turn changes its chromatographic behavior, for example, leading to a longer retention time in normal-phase HPLC. This change in retention time upon acetylation serves as strong evidence for the presence of a primary or secondary hydroxyl group. Furthermore, the resulting acetate (B1210297) derivative can be analyzed by mass spectrometry to confirm the number of hydroxyl groups that have been acetylated. unand.ac.id

Another derivatization approach involves the reduction of the keto group. For instance, reduction of a related compound, capsanthone, with sodium borohydride (B1222165) (NaBH4) converts the ketone to a hydroxyl group, causing a predictable hypsochromic (blue) shift in the UV/Vis spectrum. chimia.ch A similar reduction of the 3-oxo group in this compound would result in the formation of ε,ε-carotene-3,3'-diol, which would exhibit a different absorption spectrum and chromatographic behavior, further confirming the original structure.

Ecological and Evolutionary Significance

Role in Organismal Pigmentation (e.g., Avian Coloration)

3'-Hydroxy-ε,ε-caroten-3-one, a type of xanthophyll, is a pigment found in the feathers of certain bird species, contributing to their diverse coloration. hmdb.causf.edu Animals cannot synthesize carotenoids from scratch and must obtain them from their diet. hmdb.ca Once ingested, these dietary carotenoids can be deposited directly into tissues or undergo metabolic transformations before being deposited in the integument. csic.esnih.gov

In birds, 3'-Hydroxy-ε,ε-caroten-3-one is often a metabolic product of dietary carotenoids. usf.edunih.gov For instance, it is considered a probable canary-xanthophyll, which are typically modified from lutein (B1675518) or similar precursors. unm.edu This metabolic capacity allows birds to produce a range of yellow, orange, and red hues that are crucial for communication and identification. nih.gov

Research on the plumage of male House Finches (Carpodacus mexicanus) has identified 3'-hydroxy-ε,ε-caroten-3-one as one of the key carotenoid pigments responsible for their ornamental coloration, which ranges from pale yellow to bright red. usf.edu In a study comparing different subspecies and age classes of House Finches, 3'-hydroxy-ε,ε-caroten-3-one was among the 13 carotenoid pigments identified in their feathers. usf.edu The relative concentrations of this and other carotenoids, along with the total carotenoid concentration, determine the final hue of the plumage. usf.edu For example, in the frontalis subspecies, the five most abundant pigments were yellow, including 3'-hydroxy-ε,ε-caroten-3-one. usf.edu

Similarly, this carotenoid has been detected as a minor yellow pigment in the tail bands of Cedar Waxwings (Bombycilla cedrorum). unm.edu The presence of such metabolically derived pigments highlights the enzymatic pathways that have evolved in birds to modify dietary precursors into a variety of feather colorants. nih.govunm.edu The specific accumulation of 3'-hydroxy-echinenone, a related compound, in the skin of common crossbills suggests that certain tissues are targeted for the deposition of specific carotenoids. csic.es

The variation in pigment profiles among different bird populations and subspecies can reflect differences in their carotenoid metabolism, dietary access to precursor carotenoids, or exposure to environmental factors that might affect pigmentation. usf.edu

Carotenoid Diversity and Evolution in Biological Systems

The presence of 3'-Hydroxy-ε,ε-caroten-3-one in various organisms is a testament to the vast diversity and evolutionary dynamics of carotenoid biosynthesis and metabolism. yale.edu Carotenoids are a widespread class of pigments produced by plants, algae, fungi, and several bacteria and archaea. wikipedia.org The evolutionary history of carotenoid biosynthesis is complex, involving mechanisms such as horizontal gene transfer, gene duplication, and differential gene loss. nih.govnih.gov

In the animal kingdom, where carotenoids cannot be synthesized de novo, the ability to metabolize dietary carotenoids into new forms, such as 3'-Hydroxy-ε,ε-caroten-3-one, has been a significant evolutionary innovation. hmdb.cayale.edu This metabolic capacity has greatly expanded the palette of available colors for ornamentation and other functions. yale.edu

The evolution of different metabolic pathways allows for the production of a wide array of carotenoid molecules from a limited number of dietary precursors. yale.edu For example, studies on cotingas have shown that a diversity of plumage carotenoids is derived from a few common dietary xanthophylls through various enzymatic reactions. yale.edu The metabolic modification of dietary carotenoids has enabled the evolution of distinctive orange-red and purple colors in these birds. yale.edu The discovery of novel carotenoids, such as 4-hydroxy-canary xanthophyll A in Old World orioles, which is likely formed from lutein via canary xanthophyll A, further illustrates the ongoing evolution of carotenoid metabolism in birds. yale.edu

The diversification of carotenoid-based traits is not limited to birds. In aphids, for instance, the acquisition of carotenoid biosynthesis genes from a fungus has been followed by gene duplication, recombination, and positive selection, leading to a variety of carotenoid profiles across different species. nih.gov This highlights how the evolution of carotenogenic genes can drive the diversification of pigment-related phenotypes.

The study of microbial carotenoid biosynthesis through comparative genomics has revealed a greater taxonomic diversity than previously understood from structural and biosynthetic data alone, organizing it into several distinct phylogenetic lineages. nih.gov This broader evolutionary framework helps to contextualize the specific metabolic pathways, like those producing 3'-Hydroxy-ε,ε-caroten-3-one, within the larger story of carotenoid evolution across the tree of life.

Biotechnological Production and Engineering for Research Applications

Metabolic Engineering of Microorganisms

The core of biotechnological production involves modifying the metabolic pathways of microorganisms to channel precursors towards the synthesis of a desired compound. nih.gov This is achieved by introducing heterologous genes to construct new pathways or by modulating the expression of endogenous genes to enhance flux and yield. nih.govnih.gov

Yeast are attractive hosts for carotenoid production due to their robust growth, well-characterized genetics, and GRAS (Generally Recognized as Safe) status for some species. mdpi.comnih.gov

Xanthophyllomyces dendrorhous : This red yeast is a natural producer of astaxanthin (B1665798), a high-value xanthophyll. researchgate.net Its native carotenoid pathway serves as a foundation for engineering the production of other carotenoids. mdpi.com Notably, certain strains of X. dendrorhous (formerly Phaffia rhodozyma) have been shown to produce 3-hydroxy-3´,4´-didehydro-β-ψ-caroten-4-one (HDCO), a compound structurally related to 3'-Hydroxy-ε,ε-caroten-3-one. ftb.com.hr The production of HDCO was observed in strains ATCC 24203 and ATCC 24229 specifically when grown in darkness, indicating that environmental conditions like light can significantly alter the metabolic flux and the profile of carotenoids produced. ftb.com.hr The biosynthetic pathway in X. dendrorhous involves key enzymes such as phytoene (B131915) synthase, phytoene desaturase (encoded by crtI), and a bifunctional lycopene (B16060) cyclase/phytoene synthase (encoded by crtYB), which are targets for genetic modification. nih.gov Engineering efforts in this yeast have successfully generated various hydroxylated and ketolated carotenoids, demonstrating its potential as a cell factory for diverse xanthophylls. mdpi.com

Pichia pastoris : This methylotrophic yeast is a non-carotenogenic organism but has become a popular host for heterologous production due to its strong, inducible promoters and ability to reach high cell densities. jmb.or.krtandfonline.com Researchers have successfully engineered P. pastoris to produce various carotenoids, including lycopene, β-carotene, and astaxanthin, by introducing the necessary biosynthetic genes from other organisms. nih.govvictoria.ac.nznih.gov For instance, a β-carotene-producing strain of P. pastoris was engineered to synthesize astaxanthin by introducing the β-carotene ketolase (crtW) and β-carotene hydroxylase (crtZ) genes from the bacterium Agrobacterium aurantiacum. nih.gov This approach, of building pathways step-by-step, could theoretically be adapted to produce 3'-Hydroxy-ε,ε-caroten-3-one by selecting and expressing enzymes with the correct specificity to act on an α-carotene precursor.

Table 1: Examples of Metabolic Engineering in Yeast for Production of Carotenoids Related to 3'-Hydroxy-ε,ε-caroten-3-one
Host OrganismEngineering StrategyKey Genes ExpressedPrecursor/SubstrateMajor Product(s)Reference
Xanthophyllomyces dendrorhousCultivation in darknessEndogenous pathway genesβ,ψ-carotene3-hydroxy-3´,4´-didehydro-β,ψ-caroten-4-one (HDCO) ftb.com.hr
Pichia pastorisHeterologous expression of bacterial genes in a β-carotene-producing straincrtW, crtZ (from Agrobacterium aurantiacum)β-caroteneAstaxanthin, Canthaxanthin (B1668269) nih.gov
Saccharomyces cerevisiaeHeterologous expression of X. dendrorhous genes and overexpression of endogenous genescrtE, crtYB, crtI (from X. dendrorhous), tHMG1 (endogenous)Farnesyl pyrophosphateβ-carotene asm.org

Escherichia coli is a workhorse for metabolic engineering due to its rapid growth, simple genetics, and the vast array of available molecular biology tools. pnnl.gov Although it does not naturally produce carotenoids, its central metabolism generates the necessary precursors, farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), which can be diverted into a heterologously expressed carotenoid pathway. nih.gov

The production of specific carotenoids in E. coli is achieved by assembling biosynthetic pathways using genes from various organisms, a strategy known as combinatorial biosynthesis. nih.govasm.org To produce a hydroxylated and ketolated carotenoid like 3'-Hydroxy-ε,ε-caroten-3-one, a multi-gene construct would be required. This would typically involve:

Backbone Synthesis : Expressing genes like crtE (GGPP synthase), crtB (phytoene synthase), and crtI (phytoene desaturase) to produce lycopene. asm.org

Cyclization : Introducing lycopene cyclases to form the specific ε- and β-rings of the α-carotene backbone. This requires both a lycopene ε-cyclase (LCYE) and a lycopene β-cyclase (LCYB or crtY). frontiersin.org

Modification : Expressing specific hydroxylase and ketolase enzymes that can act on the α-carotene backbone at the C3' and C3 positions, respectively. The selection of these enzymes is critical for achieving the desired structure. mdpi.com For example, a β-carotene hydroxylase (crtZ) introduces hydroxyl groups at the 3 and 3' positions of β-rings, while a β-carotene ketolase (crtW) adds keto groups at the 4 and 4' positions. nih.govmdpi.com Finding enzymes with activity on ε-rings and the correct positional specificity is a key challenge.

Strategies for Enhanced Productivity and Structural Diversity

Beyond establishing a basic pathway, several strategies are employed to increase the yield of the target carotenoid and to generate novel structures. nih.govnih.gov

Increasing Precursor Supply : The availability of the primary precursors IPP and DMAPP, which form GGPP, is often a rate-limiting step. nih.gov Overexpressing key enzymes in the native mevalonate (B85504) (MVA) pathway (in yeast) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway (in bacteria) can significantly boost carotenoid production. nih.govmdpi.com In yeast, overexpressing a truncated HMG-CoA reductase (tHMG1), a key regulatory enzyme in the MVA pathway, has proven effective. nih.govasm.org In E. coli, introducing a heterologous MVA pathway can bypass the tightly regulated native MEP pathway, leading to higher precursor availability. mdpi.com

Balancing Pathway Gene Expression : The relative expression levels of genes within the biosynthetic pathway must be carefully balanced to avoid the accumulation of toxic intermediates and to maximize the carbon flux towards the final product. nih.govpnnl.gov This is often achieved by using promoters of varying strengths, engineering ribosome binding sites (RBS) in bacteria, or controlling gene copy numbers. nih.gov

Combinatorial and Evolutionary Engineering : Combining carotenogenic genes from different organisms in a heterologous host can lead to the production of novel carotenoid structures due to the varied substrate specificities of the enzymes. nih.govasm.org This combinatorial approach, coupled with directed evolution to alter enzyme function, is a powerful tool for generating structural diversity and creating compounds not easily accessible through other means. nih.govnih.gov

Optimizing Fermentation Conditions : Factors such as medium composition (carbon and nitrogen sources), temperature, pH, and aeration can significantly impact microbial growth and carotenoid production. mdpi.combohrium.com For example, stress conditions like high light intensity or nutrient limitation are often used to induce carotenogenesis in native producers. mdpi.com

Gene Expression and Pathway Construction in Heterologous Hosts

The functional expression of carotenoid biosynthesis genes, many of which encode membrane-associated enzymes, is a critical step in engineering a heterologous host. pnnl.govmdpi.com

The construction of a functional pathway involves several molecular biology techniques:

Plasmid-Based Expression : Genes are cloned into expression vectors (plasmids) under the control of strong inducible or constitutive promoters. victoria.ac.nz This allows for rapid testing of different gene combinations and expression levels.

Genomic Integration : For stable, long-term production without the need for constant antibiotic selection, gene expression cassettes are integrated directly into the host organism's chromosome. jmb.or.krtandfonline.com This is a common strategy in yeast engineering, using systems like homologous recombination. frontiersin.org

Codon Optimization and Promoter Selection : The DNA sequence of a heterologous gene is often optimized to match the codon usage of the host organism to ensure efficient translation. The choice of promoter is also crucial for controlling the timing and level of gene expression. tandfonline.com For example, in P. pastoris, the strong, methanol-inducible AOX1 promoter and the constitutive GAP promoter are frequently used. tandfonline.com

Pathway Assembly : Multiple genes are often assembled into a single construct or operon to ensure coordinated expression. victoria.ac.nz This can involve techniques like Gibson assembly or Golden Gate cloning to create multi-gene plasmids or integration cassettes.

Table 2: Gene Functions in Carotenoid Biosynthesis for Heterologous Pathway Construction
GeneEnzyme FunctionRole in PathwayTypical Source Organism(s)Reference
crtEGeranylgeranyl pyrophosphate (GGPP) synthaseForms the C40 precursor GGPPErwinia uredovora, Pantoea agglomerans victoria.ac.nzasm.org
crtBPhytoene synthaseCondenses two GGPP molecules to form phytoeneErwinia uredovora, Pantoea agglomerans victoria.ac.nzasm.org
crtIPhytoene desaturaseIntroduces double bonds to form lycopeneErwinia uredovora, Pantoea agglomerans victoria.ac.nzasm.org
crtY / LCYBLycopene β-cyclaseForms β-ionone ringsErwinia uredovora, Pantoea agglomerans asm.orgfrontiersin.org
LCYELycopene ε-cyclaseForms ε-ionone ringsArabidopsis thaliana, Lactuca sativa frontiersin.org
crtZβ-carotene hydroxylaseAdds hydroxyl groups to β-rings (e.g., β-carotene to zeaxanthin)Pantoea agglomerans, Agrobacterium aurantiacum nih.govmdpi.com
crtWβ-carotene ketolaseAdds keto groups to β-rings (e.g., β-carotene to canthaxanthin)Agrobacterium aurantiacum, Haematococcus pluvialis nih.govmdpi.com

Future Research Directions and Unanswered Questions

Elucidation of Undiscovered Metabolic Pathways and Enzymes

The transformation of dietary xanthophylls into their metabolites is a key area of ongoing research. It is known that 3'-Hydroxy-ε,ε-caroten-3-one is formed from the oxidation of lutein (B1675518), a process observed in mammals. mdpi.comresearchgate.net Studies using mouse liver postmitochondrial fractions have shown that this conversion is an enzymatic process that is dependent on the coenzyme NAD⁺ and occurs optimally at an alkaline pH of 9.5. nih.gov The reaction is catalyzed by an enzyme that preferentially oxidizes the 3-hydroxy β-end group of lutein. nih.gov

However, the specific enzyme or enzyme family responsible for this oxidation has not been definitively identified. Future research must focus on isolating and characterizing this enzyme. A critical unanswered question is whether this metabolic conversion is a widespread phenomenon across different tissues and species, including humans, and what factors regulate the enzyme's activity.

Table 1: Proposed Enzymatic Reaction for 3'-Hydroxy-ε,ε-caroten-3-one Formation

SubstrateProductEnzyme Class (Postulated)Required CoenzymeSource
(3R,3´R,6´R)-Lutein3'-Hydroxy-ε,ε-caroten-3-oneOxidoreductase / DehydrogenaseNAD⁺Mouse Liver Postmitochondrial Fraction nih.gov

Further investigation should also explore the subsequent metabolic fate of 3'-Hydroxy-ε,ε-caroten-3-one. It is plausible that it is a metabolic intermediate that can be further converted to other compounds, such as ε,ε-carotene-3,3'-dione, which has also been detected alongside it in tissues. mdpi.com Understanding the complete metabolic network is essential.

Comprehensive Stereochemical Analysis of All Naturally Occurring Isomers

The stereochemistry of carotenoids is crucial as different isomers can possess varied biological activities. Research has successfully separated stereoisomers of 3'-Hydroxy-ε,ε-caroten-3-one using chiral High-Performance Liquid Chromatography (HPLC). researchgate.net For instance, analysis of the compound produced from lutein by mouse liver enzymes revealed two distinct isomers, identified as (6S,3′R,6′R)-3′-hydroxy-ε,ε-caroten-3-one and (6R,3′R,6′R)-3′-hydroxy-ε,ε-caroten-3-one. researchgate.net

A significant gap in knowledge exists regarding the full stereoisomeric profile of this compound in nature. Future studies should aim to systematically screen various biological sources—including different animal tissues, plasma, and organisms that consume lutein-rich diets—to identify all naturally occurring stereoisomers. carotenoidsociety.orgusf.edu This comprehensive analysis will require advanced chiral separation techniques coupled with definitive structural elucidation methods like Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) spectroscopy. lookchem.com Determining whether there is selective formation or accumulation of specific isomers in certain tissues, such as the retina, is another important avenue for exploration. carotenoidsociety.org

Further In Vitro and Animal Model Studies on Cellular and Molecular Mechanisms

Initial in vitro research has uncovered promising biological activities of 3'-Hydroxy-ε,ε-caroten-3-one. A key finding is its ability to inhibit the differentiation of 3T3-L1 preadipocytes into mature adipocytes and reduce subsequent triacylglycerol accumulation, an effect not seen with its precursor, lutein. tandfonline.comresearchgate.net This inhibitory action is thought to be linked to the α,β-unsaturated carbonyl group in its structure, which acts as a Michael acceptor. tandfonline.com This same structural feature is likely responsible for its reported anti-inflammatory effects, such as the inhibition of nitric oxide (NO) production in RAW264 cells. tandfonline.com

While these findings are compelling, the precise cellular and molecular mechanisms remain to be established. Future research should employ a range of molecular biology techniques to:

Identify the specific signaling pathways modulated by the compound.

Determine its direct molecular targets within the cell.

Investigate its effects on gene and protein expression related to adipogenesis, inflammation, and oxidative stress.

Animal model studies are also needed to validate these in vitro findings and to understand the physiological relevance of this lutein metabolite. tandfonline.com Investigating its impact on metabolic health in models of obesity and metabolic syndrome is a logical next step.

Development of Novel Synthetic Routes and Derivatization Strategies

Currently, 3'-Hydroxy-ε,ε-caroten-3-one for research is primarily obtained through isolation from biological sources or enzymatic conversion of lutein. nih.gov These methods can be low-yield and labor-intensive. A major goal for future research is the development of an efficient, scalable, and stereospecific chemical synthesis route. Drawing inspiration from the established total synthesis of other carotenoids, which often involves a coupling strategy (e.g., C15 + C10 + C15), a similar approach could be designed for 3'-Hydroxy-ε,ε-caroten-3-one. google.com This would require the synthesis of specific chiral building blocks (synthons) corresponding to its unique end groups.

Furthermore, the exploration of derivatization strategies is warranted. Chemical modification of the compound could lead to analogs with enhanced properties, such as:

Improved stability and bioavailability.

Increased potency or novel biological activities.

Utility as chemical probes for identifying molecular targets.

Derivatization is also a key strategy for improving analytical detection, particularly for mass spectrometry. ddtjournal.com

Advancements in High-Throughput Analytical Methodologies

The current gold standard for the analysis of 3'-Hydroxy-ε,ε-caroten-3-one and its isomers is HPLC with UV/Vis and chiral column separation. tandfonline.comresearchgate.net While effective, these methods can be time-consuming and may not be suitable for large-scale screening of numerous biological samples.

Future research should focus on developing more advanced, high-throughput analytical platforms. Ultra-High-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) offers a promising avenue. The development of a UPLC-MS/MS method would allow for rapid, sensitive, and selective quantification of the compound and its isomers in complex matrices like plasma, milk, and tissue extracts. carotenoidsociety.org This would greatly facilitate large-scale metabolic studies, screening of natural sources, and quality control for biotechnological production.

Exploration of Novel Biotechnological Production Platforms

As a high-value compound with potential applications, establishing a sustainable and cost-effective production method is crucial. Biotechnological production using microbial fermentation is an attractive alternative to chemical synthesis or extraction from natural sources. Significant success has been achieved in engineering microorganisms like the yeast Xanthophyllomyces dendrorhous and the bacterium Escherichia coli to produce other carotenoids, such as astaxanthin (B1665798) and zeaxanthin (B1683548). mdpi.commdpi.com

A key future research direction is to apply these principles to produce 3'-Hydroxy-ε,ε-caroten-3-one. This would involve a metabolic engineering strategy:

Identifying and cloning the gene for the specific oxidoreductase that converts lutein to 3'-Hydroxy-ε,ε-caroten-3-one (as outlined in section 9.1).

Introducing this gene into a suitable microbial host that either naturally produces lutein or is engineered to do so.

Optimizing fermentation conditions to maximize yield.

This approach could provide a reliable and scalable source of the compound for further research and potential commercialization.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.